

Ethyl 4,6-dichloro-5-fluoronicotinate chemical properties and structure

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Compound of Interest

Compound Name: Ethyl 4,6-dichloro-5-fluoronicotinate

Cat. No.: B176817

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In-Depth Technical Guide to Ethyl 4,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its polysubstituted aromatic ring serves as a versatile scaffold for the synthesis of more complex molecules, particularly as an intermediate in the development of novel therapeutic agents. The presence of chlorine and fluorine atoms on the pyridine core imparts unique electronic properties and metabolic stability, making it an attractive building block for compounds targeting a range of biological pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and available synthesis information for **Ethyl 4,6-dichloro-5-fluoronicotinate**.

Chemical Properties and Structure

Ethyl 4,6-dichloro-5-fluoronicotinate is a compound whose physical and chemical characteristics are crucial for its application in synthetic chemistry. While extensive experimental data is not widely published, the fundamental properties have been established.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₈ H ₆ Cl ₂ FNO ₂	[Cenmed][1]
Molecular Weight	238.04 g/mol	[Cenmed][1]
CAS Number	154012-17-6	[Cenmed][1]
PubChem CID	21781758	[Cenmed][1]
Isomeric SMILES	CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl	[Cenmed][1]
Appearance	Solid (predicted)	Inferred from related compounds
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Note: Quantitative data for melting point, boiling point, and solubility are not readily available in public literature. These properties would need to be determined experimentally.

Structural Representation

The structure of **Ethyl 4,6-dichloro-5-fluoronicotinate** is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6, a fluorine atom at position 5, and an ethyl carboxylate group at position 3.

2D Structure:

Chemical Structure of **Ethyl 4,6-dichloro-5-fluoronicotinate**

Synthesis and Reactivity

While a specific, detailed experimental protocol for the direct synthesis of **Ethyl 4,6-dichloro-5-fluoronicotinate** is not readily available in peer-reviewed literature, its synthesis can be

logically inferred from the preparation of its precursors, primarily 2,6-dichloro-5-fluoronicotinic acid.

Logical Synthesis Pathway

The most probable synthetic route involves the esterification of 2,6-dichloro-5-fluoronicotinic acid. This precursor can be synthesized through a multi-step process. An improved process for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride, a direct precursor to the acid, involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester using phosphorus oxychloride and a lithium reagent. Subsequent basic hydrolysis affords 2,6-dichloro-5-fluoronicotinic acid.[2]



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Logical Synthesis Pathway for **Ethyl 4,6-dichloro-5-fluoronicotinate**

Experimental Protocols for Precursor Synthesis

A patented method describes the synthesis of the precursor, 2,6-dichloro-5-fluoronicotinic acid. [2]

Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate:

- A solution of ethyl fluoroacetate and ethyl formate is treated with sodium methoxide at 0°C.
- After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux.
- The hot mixture is then treated with hydrochloric acid.
- After cooling, the precipitated solid is collected, washed with water, and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[2]

Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride and subsequent hydrolysis:

- Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride and lithium phosphate in a sealed autoclave at 170°C.[2]
- After cooling, the reaction mixture is worked up with methylene chloride.
- The resulting residual oil is treated with thionyl chloride at reflux to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[2]
- This acid chloride is then hydrolyzed using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate 2,6-dichloro-5-fluoronicotinic acid.[2]

Applications in Drug Development

Halogenated pyridines, such as **Ethyl 4,6-dichloro-5-fluoronicotinate**, are valuable intermediates in the synthesis of biologically active molecules. The strategic placement of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom, in particular, is often introduced to block metabolic oxidation, increase binding affinity, and improve membrane permeability.

While specific biological activities for **Ethyl 4,6-dichloro-5-fluoronicotinate** are not documented, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted nicotinic acid derivatives are explored for their potential as anti-inflammatory agents.

Conclusion

Ethyl 4,6-dichloro-5-fluoronicotinate is a key chemical intermediate with significant potential in the field of drug discovery and development. While comprehensive data on its physical properties and a direct, detailed synthesis protocol are limited in the public domain, its structural features and the known synthesis of its precursors provide a solid foundation for its use in synthetic organic chemistry. Further experimental investigation is warranted to fully characterize this compound and explore its utility in the creation of novel, biologically active molecules. Researchers and scientists are encouraged to consider this versatile building block for their future synthetic endeavors.

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References

- 1. cenmed.com [cenmed.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
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